molecular formula C10H8F4N2 B13060120 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13060120
M. Wt: 232.18 g/mol
InChI Key: CEHLMQUQNUJNJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino and nitrile groups contribute to its reactivity and stability . These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2

InChI Key

CEHLMQUQNUJNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F

Origin of Product

United States

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